molecular formula C5H12ClNO3 B1655031 methyl (S)-4-amino-2-hydroxybutyrate hydrochloride CAS No. 307316-20-7

methyl (S)-4-amino-2-hydroxybutyrate hydrochloride

Cat. No.: B1655031
CAS No.: 307316-20-7
M. Wt: 169.61
InChI Key: GEDRSNCJXPPNFI-WCCKRBBISA-N
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Description

Methyl (S)-4-amino-2-hydroxybutyrate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group attached to a butyrate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (S)-4-amino-2-hydroxybutyrate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-4-amino-2-hydroxybutyric acid.

    Esterification: The carboxylic acid group of (S)-4-amino-2-hydroxybutyric acid is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl (S)-4-amino-2-hydroxybutyrate.

    Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and hydrochloride formation processes. These processes are typically optimized for high yield and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-4-amino-2-hydroxybutyrate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl (S)-4-amino-2-oxobutyrate hydrochloride.

    Reduction: The carbonyl group in the oxidized form can be reduced back to the hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Methyl (S)-4-amino-2-oxobutyrate hydrochloride.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-4-amino-2-hydroxybutyrate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a prodrug for the delivery of active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of methyl (S)-4-amino-2-hydroxybutyrate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Methyl (S)-4-amino-2-hydroxybutyrate hydrochloride can be compared with other similar compounds, such as:

    Methyl (S)-4-amino-2-oxobutyrate hydrochloride: This compound is an oxidized form of this compound and has different chemical properties and reactivity.

    Methyl (S)-4-amino-3-hydroxybutyrate hydrochloride: This compound has a hydroxyl group at a different position on the butyrate backbone, leading to different chemical behavior and applications.

    Ethyl (S)-4-amino-2-hydroxybutyrate hydrochloride: This compound has an ethyl ester group instead of a methyl ester group, resulting in different physical and chemical properties.

Properties

IUPAC Name

methyl (2S)-4-amino-2-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(7)2-3-6;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDRSNCJXPPNFI-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307316-20-7
Record name methyl (2S)-4-amino-2-hydroxy-butanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.282.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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